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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Isopropoxyaniline, a substituted aniline derivative, is a key building block in organic

synthesis, particularly within the pharmaceutical industry. Its unique structural features—an

aromatic amine ortho-substituted with a bulky isopropoxy group—confer specific reactivity and

properties that make it a valuable intermediate in the creation of complex molecular

architectures. This guide provides a comprehensive overview of 2-isopropoxyaniline, detailing

its fundamental properties, synthesis, spectroscopic characterization, reactivity, and

applications in drug discovery, alongside established safety and handling protocols.

Core Molecular Attributes
2-Isopropoxyaniline is characterized by the following fundamental properties:
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Property Value Source(s)

Molecular Formula C₉H₁₃NO [1]

Molecular Weight 151.21 g/mol [1]

CAS Number 29026-74-2 [1]

Appearance Brown to black liquid or solid [1][2]

Melting Point 139-141 °C [2]

Boiling Point ~273 °C (estimate) [2]

pKa 5.17 ± 0.10 (Predicted) [2]

Synthesis of 2-Isopropoxyaniline
The most common and efficient laboratory-scale synthesis of 2-isopropoxyaniline involves the

reduction of its nitro precursor, 1-isopropoxy-2-nitrobenzene. This transformation is typically

achieved through catalytic hydrogenation.

Synthetic Workflow Overview

1-Isopropoxy-2-nitrobenzene

Catalytic Hydrogenation

H₂ (gas)
10% Pd/C Catalyst
Methanol (Solvent)

2-Isopropoxyaniline

Click to download full resolution via product page

Caption: Synthesis of 2-Isopropoxyaniline via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from a general procedure for the reduction of nitroarenes.[2]
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Materials:

1-Isopropoxy-2-nitrobenzene (1.0 eq)

10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)

Methanol (solvent)

Hydrogen gas (H₂)

Filtration apparatus (e.g., Celite pad)

Rotary evaporator

Procedure:

Dissolution: In a suitable hydrogenation vessel, dissolve 1-isopropoxy-2-nitrobenzene (e.g.,

5.00 g, 27.5 mmol) in methanol.[2]

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert

atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and

backfill with hydrogen gas (repeat 2-3 times). Pressurize the vessel with hydrogen to the

desired pressure (e.g., 60 psi) and stir the reaction mixture vigorously at room temperature.

[2]

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography

(TLC) or by observing the cessation of hydrogen uptake.

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the

vessel with an inert gas.

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

Wash the filter cake with additional methanol to ensure complete recovery of the product.

Caution: The palladium catalyst on the filter paper can be pyrophoric upon drying; keep it wet

and dispose of it appropriately.
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Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to

remove the methanol.

Purification: The resulting crude 2-isopropoxyaniline, typically a brown oil, can be used

directly or purified further by column chromatography or distillation if necessary. A reported

yield for this reaction is approximately 90%.[2]

Spectroscopic and Analytical Characterization
The identity and purity of 2-isopropoxyaniline are confirmed through various spectroscopic

techniques.

¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals corresponding to the different hydrogen

environments in the molecule.
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Proton
Assignment

Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Notes

Isopropyl -

CH₃
~1.35 Doublet (d) 6H ~6.1

The two

methyl

groups are

equivalent

and are split

by the

methine

proton.

Amino -NH₂ ~3.77
Broad Singlet

(br s)
2H -

The

broadness is

due to

quadrupole

broadening

from the

nitrogen and

potential

hydrogen

exchange.

Isopropyl -CH ~4.52
Multiplet (m)

or Septet
1H ~6.1

This proton is

split by the

six equivalent

methyl

protons.

Aromatic -CH ~6.75 Multiplet (m) 4H -

The aromatic

protons

appear as a

complex

multiplet due

to their

proximity and

coupling with

each other.
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Note: Data is based on a spectrum taken in CDCl₃ at 400 MHz.[2]

¹³C NMR Spectroscopy
The carbon NMR spectrum distinguishes the unique carbon atoms within the molecule.

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Notes

Isopropyl -CH₃ ~22 Shielded aliphatic carbon.

Isopropyl -CH ~71
Aliphatic carbon attached to an

electronegative oxygen atom.

Aromatic C-NH₂ ~115-120

Aromatic carbon directly

attached to the electron-

donating amino group.

Aromatic C-H ~118-122

Aromatic carbons influenced

by both the amino and

isopropoxy groups.

Aromatic C-O ~140-145

Aromatic carbon attached to

the isopropoxy group,

deshielded by oxygen.

Aromatic C (quaternary) ~135-140 Quaternary aromatic carbon.

Note: These are predicted ranges. Actual values can vary based on solvent and other

experimental conditions.[3]

Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Vibration

N-H (Amine) 3500 - 3300 Medium

N-H stretch (primary

amines show two

bands)

C-H (Aromatic) 3100 - 3000 Medium C-H stretch

C-H (Aliphatic) 2980 - 2850 Medium to Strong C-H stretch

C=C (Aromatic) 1600 - 1450 Medium C=C ring stretch

C-O (Ether) 1320 - 1000 Strong C-O stretch

C-N (Amine) 1335 - 1250 Strong C-N stretch

Note: These are characteristic ranges for the functional groups present.[4]

Mass Spectrometry
In mass spectrometry, 2-isopropoxyaniline will exhibit a molecular ion peak (M⁺) at m/z =

151. The fragmentation pattern can provide further structural information.

Expected Fragmentation Pathways:

Loss of a methyl group (-CH₃): A peak at m/z = 136.

Loss of the isopropyl group (-CH(CH₃)₂): A significant peak at m/z = 108, resulting from the

cleavage of the ether bond.

Loss of propene (CH₂=CHCH₃) via McLafferty-type rearrangement: A peak at m/z = 109.
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Caption: Common fragmentation pathways for 2-Isopropoxyaniline.

Chemical Reactivity and Applications in Drug
Development
The reactivity of 2-isopropoxyaniline is governed by the interplay between the nucleophilic

amino group and the electron-donating isopropoxy group on the aromatic ring.

Key Reactions
N-Alkylation and N-Acylation: The primary amine is readily alkylated or acylated to form

secondary or tertiary amines and amides, respectively. This is a common step in building

more complex molecular scaffolds.

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile

intermediate for introducing a wide range of functional groups onto the aromatic ring (e.g.,

via Sandmeyer reactions).

Electrophilic Aromatic Substitution: The electron-donating nature of both the amino and

isopropoxy groups activates the aromatic ring towards electrophilic substitution. The directing

effects of these groups will influence the position of substitution.

Role in Medicinal Chemistry
Aniline and its derivatives are prevalent motifs in many FDA-approved drugs.[5][6] They serve

as versatile scaffolds and key intermediates. While specific examples of marketed drugs
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derived directly from 2-isopropoxyaniline are not prominently disclosed in publicly available

literature, its structure is highly relevant for the synthesis of bioactive molecules. Substituted

anilines are core components of numerous kinase inhibitors, GPCR modulators, and other

therapeutic agents. The ortho-isopropoxy group can provide steric hindrance that influences

the conformation of the final molecule, potentially enhancing selectivity for a biological target or

modifying its metabolic profile.

Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling 2-
isopropoxyaniline.

Hazard Identification:

Harmful if swallowed.[1][7]

May cause skin and eye irritation.[8]

May cause respiratory irritation.[8]

Recommended Handling Procedures:

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant

gloves, and a lab coat.[8]

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid

inhalation of vapors.[8]

Avoid Contact: Prevent contact with skin, eyes, and clothing.[8]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

It is noted to be heat and air-sensitive; storage at refrigerated temperatures (2-8 °C) under

an inert gas like argon is recommended.[8]

Disposal:
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Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
2-Isopropoxyaniline is a fundamentally important building block in modern organic and

medicinal chemistry. A thorough understanding of its properties, synthetic routes, and reactivity

is crucial for its effective use in research and development. The detailed spectroscopic data

and protocols provided in this guide serve as a valuable resource for scientists, enabling the

confident synthesis, characterization, and application of this versatile intermediate in the pursuit

of novel chemical entities and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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